N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide
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Overview
Description
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyridine ring, a phenoxymethyl group, and a hydroxycarbamoyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to meet commercial demands.
Chemical Reactions Analysis
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxycarbamoyl or phenoxymethyl groups.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a histone deacetylase (HDAC) inhibitor, which is significant for its potential antitumor activities . It has demonstrated antiproliferative effects against various human cancer cell lines, particularly HepG2 cells, and has shown selective HDAC1/6 inhibitory effects in vitro . Additionally, it has been investigated for its potential to induce apoptosis, cell cycle arrest, and inhibit metastasis in cancer cells . Beyond its medicinal applications, this compound may also have uses in chemical biology and industrial chemistry, where its unique chemical properties can be leveraged for various applications.
Mechanism of Action
The mechanism of action of N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide involves its role as an HDAC inhibitor. By inhibiting HDAC1/6, it increases the acetylation of histone proteins, which can lead to changes in gene expression and induce apoptosis in cancer cells . This compound also interacts with DNA, further contributing to its antiproliferative effects . The molecular targets and pathways involved include the inhibition of CDK1 and cyclin B, which are crucial for cell cycle progression .
Comparison with Similar Compounds
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide can be compared to other HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and trichostatin A. While these compounds also inhibit HDAC activity, this compound has shown greater selectivity for HDAC1/6 and has demonstrated more potent antiproliferative effects in certain cancer cell lines . Similar compounds include other pyridine-based HDAC inhibitors and indole derivatives, which have been studied for their enzyme inhibitory properties .
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H19N3O5/c1-28-19-11-10-14(12-17(19)20(25)24-27)23-21(26)18-9-5-6-15(22-18)13-29-16-7-3-2-4-8-16/h2-12,27H,13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
PDVUDIVBEVJJEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=N2)COC3=CC=CC=C3)C(=O)NO |
Origin of Product |
United States |
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